molecular formula C15H18N2OS B3020694 Cyclopropyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851803-13-9

Cyclopropyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B3020694
CAS RN: 851803-13-9
M. Wt: 274.38
InChI Key: JWKDCPZKYVLXQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O/c1-8-4-2-3-5-10 (8)11 (12)9-6-7-9/h2-5,9H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Cyclopropyl 2-methylphenyl ketone exhibits promising pharmacological properties. Researchers have explored its potential as a scaffold for designing novel drugs. The cyclopropyl group imparts rigidity, which can enhance binding affinity and selectivity. By modifying the substituents on the imidazole ring, scientists aim to create targeted therapies for various diseases. For instance, derivatives of this compound may act as kinase inhibitors, anti-inflammatory agents, or antiviral drugs .

Agrochemicals and Plant Growth Regulation

Indole derivatives play a crucial role in plant biology. Cyclopropyl 2-methylphenyl ketone, being an indole derivative, could influence plant growth and development. Researchers investigate its potential as a plant hormone or growth regulator. For example, it might affect seed germination, root elongation, or flowering. Understanding these effects could lead to innovative agricultural applications .

Materials Science and Polymer Chemistry

The cyclopropyl group’s strained three-membered ring offers intriguing possibilities in materials science. Researchers explore its incorporation into polymers, resins, or coatings. By introducing cyclopropyl moieties, they aim to enhance material properties such as mechanical strength, thermal stability, or chemical resistance. This avenue holds promise for developing advanced materials .

Organocatalysis and Asymmetric Synthesis

Cyclopropyl 2-methylphenyl ketone serves as a valuable building block in organic synthesis. Chemists utilize it for organocatalytic reactions, where it acts as a chiral catalyst. The asymmetric induction provided by the cyclopropyl group enables the synthesis of enantioenriched compounds. These reactions find applications in drug synthesis and natural product chemistry .

Photophysics and Luminescent Materials

Imidazole-based compounds often exhibit interesting photophysical properties. Researchers investigate the fluorescence and phosphorescence behavior of cyclopropyl 2-methylphenyl ketone and its derivatives. These insights contribute to the development of luminescent materials, sensors, and imaging agents. The compound’s emission properties could find use in bioimaging or optoelectronics .

Computational Chemistry and Molecular Modeling

The unique structural features of cyclopropyl 2-methylphenyl ketone intrigue computational chemists. They employ quantum mechanical calculations to explore its electronic structure, energetics, and reactivity. Understanding its interactions with other molecules aids in rational drug design and predicting chemical behavior .

properties

IUPAC Name

cyclopropyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-11-3-2-4-12(9-11)10-19-15-16-7-8-17(15)14(18)13-5-6-13/h2-4,9,13H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKDCPZKYVLXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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